3,4-Dichlorophenylmagnesium bromide

Catalog No.
S1902129
CAS No.
79175-35-2
M.F
C6H3BrCl2Mg
M. Wt
250.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorophenylmagnesium bromide

CAS Number

79175-35-2

Product Name

3,4-Dichlorophenylmagnesium bromide

IUPAC Name

magnesium;1,2-dichlorobenzene-5-ide;bromide

Molecular Formula

C6H3BrCl2Mg

Molecular Weight

250.20 g/mol

InChI

InChI=1S/C6H3Cl2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

RMXGWLUCCKWPGK-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=[C-]1)Cl)Cl.[Mg+2].[Br-]

Canonical SMILES

C1=CC(=C(C=[C-]1)Cl)Cl.[Mg+2].[Br-]

Synthesis of Complex Molecules:

3,4-Dichlorophenylmagnesium bromide (3,4-DicloroPhenylMgBr) is a Grignard reagent, a class of organometallic compounds known for their ability to form carbon-carbon bonds. In scientific research, 3,4-DicloroPhenylMgBr is particularly valuable for synthesizing various complex organic molecules. The presence of the two chlorine atoms on the phenyl ring makes the reagent moderately reactive, allowing for controlled addition to carbonyl groups (C=O) present in aldehydes, ketones, and carboxylic acid derivatives. This reaction, known as nucleophilic addition, leads to the formation of new carbon-carbon bonds and the incorporation of the 3,4-dichlorophenyl group into the target molecule [, ].

Here are some examples of its applications in organic synthesis:

  • Preparation of Alcohols: 3,4-DicloroPhenylMgBr can react with various aldehydes and ketones to form primary, secondary, or tertiary alcohols depending on the starting material [, ].
  • Synthesis of Alkenes: When 3,4-DicloroPhenylMgBr reacts with certain unsaturated carbonyl compounds, it can lead to the formation of alkenes (compounds with carbon-carbon double bonds) through elimination reactions [].

3,4-Dichlorophenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is Cl2_2C6_6H3_3MgBr, and it has a molecular weight of 250.20 g/mol. This compound appears as a yellow to brown liquid and is typically used in organic synthesis due to its nucleophilic properties. It is known for its reactivity with various electrophiles, making it a valuable reagent in the formation of carbon-carbon bonds and other transformations in synthetic organic chemistry .

As a Grignard reagent, 3,4-Dichlorophenylmagnesium bromide participates in several key types of reactions:

  • Nucleophilic Addition: It can react with carbonyl compounds (like aldehydes and ketones) to form alcohols after hydrolysis.
  • Formation of Carbon-Carbon Bonds: It can react with alkyl halides to create larger carbon chains.
  • Reactions with Water: 3,4-Dichlorophenylmagnesium bromide reacts violently with water, producing magnesium hydroxide and releasing hydrogen gas, which poses significant safety risks .

The general reaction with a carbonyl compound can be represented as follows:

R2C=O+RMgBrR2C(OH)R+MgBr OH \text{R}_2C=O+\text{R}'\text{MgBr}\rightarrow \text{R}_2C(OH)\text{R}'+\text{MgBr OH }

3,4-Dichlorophenylmagnesium bromide is synthesized through the reaction of 3,4-dichlorobromobenzene with magnesium in anhydrous solvents such as tetrahydrofuran (THF). The general procedure involves:

  • Preparation: Anhydrous conditions are essential to prevent reaction with moisture.
  • Reaction: Magnesium turnings are added to a solution of 3,4-dichlorobromobenzene in THF.
  • Formation: The mixture is stirred under reflux conditions until the magnesium is consumed, resulting in the formation of the Grignard reagent.

This method allows for the effective production of 3,4-Dichlorophenylmagnesium bromide for subsequent reactions in organic synthesis .

Several compounds share similarities with 3,4-Dichlorophenylmagnesium bromide due to their structure or reactivity as Grignard reagents. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Phenylmagnesium bromideC6_6H5_5MgBrSimpler structure; widely used in organic synthesis.
4-Chlorophenylmagnesium bromideClC6_6H4_4MgBrSimilar reactivity; focuses on para-substituted phenyl groups.
2-Naphthylmagnesium bromideC10_10H7_7MgBrLarger aromatic system; used for naphthalene derivatives.
3-Bromophenylmagnesium bromideBrC6_6H4_4MgBrSimilar reactivity but focuses on ortho-substituted phenyl groups.

Uniqueness

What distinguishes 3,4-Dichlorophenylmagnesium bromide from these similar compounds is its specific substitution pattern (the presence of two chlorine atoms at the meta position), which influences its reactivity and the types of products formed during synthetic applications. The electron-withdrawing nature of chlorine enhances its nucleophilicity compared to other aryl magnesium halides .

Traditional Grignard Reagent Preparation

The formation of 3,4-dichlorophenylmagnesium bromide follows established protocols for aromatic Grignard reagent synthesis, involving the oxidative addition of magnesium metal to the corresponding organic halide precursor. The preparation of this specific organometallic compound requires careful consideration of reaction parameters due to the presence of two electron-withdrawing chlorine substituents on the aromatic ring, which can influence both the reactivity and stability of the resulting Grignard reagent [1] [2] [3].

The general synthetic approach involves treating 3,4-dichlorobromobenzene with activated magnesium turnings in anhydrous ethereal solvents under strictly inert atmospheric conditions [4] [5]. The reaction proceeds through a single-electron transfer mechanism, initiated at discrete active sites on the magnesium surface, followed by radical coupling processes that ultimately yield the desired organometallic product [6] [7]. Commercial preparations typically achieve concentrations of 0.5 molar in tetrahydrofuran with densities of 0.980 grams per milliliter at 25 degrees Celsius [8].

Magnesium Activation Techniques

Successful formation of 3,4-dichlorophenylmagnesium bromide requires effective activation of the magnesium metal surface to overcome the natural oxide layer that inhibits electron transfer processes. Multiple activation strategies have been developed and systematically evaluated for their effectiveness in promoting Grignard reagent formation [9] [10] [11].

Iodine Activation Method

The classical iodine activation technique represents one of the most widely employed approaches for magnesium surface preparation. This method involves the addition of catalytic amounts of iodine crystals to the reaction mixture, where iodine serves dual functions as both an indicator and a chemical activator [9]. The purple coloration of iodine disappears upon successful activation, providing visual confirmation of reaction initiation. However, the effectiveness of iodine activation can be inconsistent, particularly for challenging substrates or when magnesium quality varies [7].

Research has demonstrated that iodine activation increases both the density of reactive sites on the magnesium surface and the rate at which individual sites react [7]. Photomicrographic studies reveal that reactive sites initiate randomly across the magnesium surface, consistent with their formation at crystalline defects or metallic impurities. The typical activation period ranges from 15 to 30 minutes at temperatures between 0 and 25 degrees Celsius [9].

Diisobutylaluminum Hydride Enhancement

Advanced activation protocols utilizing diisobutylaluminum hydride have emerged as superior alternatives to traditional methods, offering enhanced reliability and safety for large-scale operations [10]. This approach enables initiation of Grignard reagent formation at or below 20 degrees Celsius for aromatic substrates, with even lower temperatures achievable for alkyl bromides. The method proves particularly valuable for industrial applications due to its ability to operate well below the boiling point of tetrahydrofuran, facilitating temperature monitoring and control [10].

The diisobutylaluminum hydride technique demonstrates exceptional reliability under diluted reaction conditions, provided adequate stirring is maintained. This activation method has enabled successful manufacture of Grignard reagents at temperatures significantly below tetrahydrofuran reflux conditions, enhancing both safety and process control [10].

Mechanical and Physical Activation

Physical methods for magnesium activation include mechanical crushing, scratching, and ultrasonic treatment. Scratching the magnesium surface has been shown to decrease the time required for initiation of reactive sites by creating fresh, oxide-free metal surfaces [7]. Ultrasonic activation provides particularly effective metal surface treatment by facilitating removal of oxide films and preventing deposition of reaction products onto newly formed surfaces [12].

High-intensity ultrasound proves effective in both simple cleaning baths and specialized sonochemical reactors. The sonochemical approach not only activates the magnesium surface but also counteracts the accumulation of Grignard reaction products that can passivate the metal surface during prolonged reactions [12]. Studies indicate that ultrasound-assisted Grignard reactions are safe, efficient, and highly reproducible compared to conventional thermal methods [12].

Solvent Systems: Ether vs. Tetrahydrofuran

The choice of ethereal solvent significantly influences the formation, stability, and reactivity of 3,4-dichlorophenylmagnesium bromide. The two primary solvent options, diethyl ether and tetrahydrofuran, exhibit distinct properties that affect reaction outcomes and practical considerations [13] [14] [15].

Tetrahydrofuran Characteristics

Tetrahydrofuran demonstrates superior coordination ability compared to diethyl ether due to its higher electron density at the oxygen atom and reduced steric hindrance from the cyclic structure [13]. This enhanced coordination capacity results from the constrained geometry that prevents free rotation of alkyl groups, effectively creating a more available lone pair for magnesium coordination. The higher boiling point of tetrahydrofuran (66 degrees Celsius versus 34.6 degrees Celsius for diethyl ether) permits reactions at elevated temperatures, accelerating reaction rates and improving solubility of reactants and products [13].

Theoretical studies utilizing polarizable continuum models and explicit coordination clusters have revealed that tetrahydrofuran forms more stable complexes with magnesium centers compared to diethyl ether [15]. The enhanced solvation in tetrahydrofuran influences the equilibrium composition of Grignard reagents, affecting the distribution of various organometallic species present in solution [15].

Industrial safety assessments indicate that tetrahydrofuran presents grade 3 safety risks due to higher exothermic potential and adiabatic temperature rise compared to alternative solvents [16]. However, the superior reactivity and enhanced reaction control often justify its use despite these safety considerations [16].

Diethyl Ether Performance

Diethyl ether offers several practical advantages, including lower cost, reduced safety risks in some applications, and excellent suppression of Wurtz coupling side reactions [17]. Comparative studies demonstrate that diethyl ether provides equivalent performance to tetrahydrofuran for many aromatic Grignard formations while offering superior selectivity against undesired biaryl formation [17].

The lower dielectric constant of diethyl ether (4.3 versus 7.6 for tetrahydrofuran) results in different aggregation states for the Grignard reagent, which can influence both reactivity and selectivity patterns [18]. The reduced magnesium salt solubility in diethyl ether facilitates product isolation but may complicate reaction monitoring and workup procedures [19].

Research indicates that halide exchange reactions between Grignard reagents and organosilicon compounds proceed more readily in tetrahydrofuran than in diethyl ether, with lower activation energies observed for the exchange process [19]. This difference becomes particularly significant in sterically constrained systems where exchange reactions can alter product distributions [19].

Halogen Exchange Approaches

Alternative synthetic strategies for accessing 3,4-dichlorophenylmagnesium bromide involve halogen exchange methodologies, where the bromide component is introduced through substitution reactions on dichlorobenzene precursors. These approaches can be particularly valuable when direct Grignard formation proves challenging or when specific regioselectivity is required [20] [21].

Bromination of Dichlorobenzene Precursors

The bromination of 3,4-dichlorobenzene represents a direct route to the required organic bromide precursor for subsequent Grignard formation. This approach circumvents potential issues associated with commercial availability or cost of the pre-brominated starting material [22] [23].

Electrophilic Aromatic Bromination

Classical electrophilic aromatic substitution protocols employ molecular bromine in conjunction with Lewis acid catalysts such as aluminum trichloride or iron tribromide [22]. The mechanism involves initial formation of a polarized bromine-catalyst complex, followed by electrophilic attack on the aromatic ring and subsequent proton elimination to restore aromaticity [22].

For 3,4-dichlorobenzene substrates, the presence of two electron-withdrawing chlorine substituents significantly reduces the electron density of the aromatic ring, necessitating more forcing conditions compared to unsubstituted benzene [22]. Typical reaction conditions involve temperatures ranging from 0 to 180 degrees Celsius with reaction times of 3 to 8 hours, achieving yields of 26 to 41 percent for the desired brominated product [23].

Halogen Exchange in Hydrothermal Media

Advanced halogen exchange methodologies utilize superheated aqueous media to facilitate chlorine-bromine substitution reactions. Studies on 1,2-dichlorobenzene demonstrate that treatment with hydrobromic acid under hydrothermal conditions at temperatures of 240 to 320 degrees Celsius can achieve selective halogen exchange [20].

The hydrothermal approach offers environmental advantages by utilizing water as the primary solvent medium while achieving remarkable selectivity for the desired substitution pattern. Yields of up to 37 to 48 percent have been reported for dibrominated products, with minimal formation of undesired isomers [20]. The mechanism likely involves initial protonation-assisted departure of chloride, followed by bromide substitution under the high-temperature, high-pressure conditions [20].

N-Bromosuccinimide Methodology

N-bromosuccinimide represents a versatile brominating agent that operates under milder conditions compared to molecular bromine systems [24]. Kinetic studies reveal that bromination proceeds via first-order kinetics in the aromatic substrate with zero-order dependence on N-bromosuccinimide concentration [24].

The mechanism involves attack by bromine cation or solvated bromine cation species on the aromatic substrate [24]. Reaction rates increase with solvent polarity, and chloride ions function as specific catalysts for the transformation. Temperature ranges of 20 to 50 degrees Celsius with reaction times of 1 to 4 hours typically yield 60 to 85 percent of the brominated product with good selectivity [24].

Catalytic Enhancement Strategies

Modern synthetic approaches increasingly rely on catalytic systems to enhance reaction efficiency, selectivity, and operational simplicity. These strategies prove particularly valuable for challenging substrates such as dichlorinated aromatic compounds where traditional methods may exhibit limitations [25] [26] [27].

Transition Metal Catalysis

Copper-based catalytic systems have emerged as powerful tools for enhancing Grignard reagent formation and subsequent transformations. Copper chloride and copper bromide catalysts, typically employed at loadings of 1 to 10 mole percent, facilitate both rate acceleration and yield improvement [27]. The catalytic mechanism involves formation of organocuprate intermediates that exhibit enhanced reactivity compared to the parent Grignard reagent [27].

Nickel and palladium catalysts enable cross-coupling reactions that can complement traditional Grignard chemistry. These systems operate at loadings of 0.1 to 2 mole percent and facilitate carbon-carbon bond formation between Grignard reagents and organic electrophiles [25] [28]. The Kumada-Corriu coupling reaction exemplifies this approach, enabling efficient formation of carbon-carbon bonds under mild conditions [25].

Lewis Acid Enhancement

Iron tribromide and other Lewis acids function as electrophile activators, enhancing the reactivity of organic halides toward Grignard reagent formation [29]. Loadings of 5 to 15 mole percent typically provide yield enhancements of 30 to 50 percent while enabling reactions under milder temperature conditions [29].

The catalytic mechanism involves coordination of the Lewis acid to the organic halide, increasing its electrophilicity and facilitating the electron transfer process with magnesium metal. This approach proves particularly valuable for deactivated aromatic systems where electron-withdrawing substituents reduce intrinsic reactivity [29].

Lithium Salt Additives

Lithium chloride and related lithium salts enhance Grignard reagent formation through solubility improvement and coordination effects [30] [31]. Typical loadings range from 10 to 50 mole percent, providing yield enhancements of 10 to 15 percent while improving reaction reproducibility [31].

The enhancement mechanism involves formation of mixed metal aggregates that exhibit altered reactivity patterns compared to pure magnesium species. The lithium cations also facilitate dissolution of magnesium salts that might otherwise precipitate and interfere with reaction progress [30].

Hydrogen Bond Acceptor Count

2

Exact Mass

247.86456 g/mol

Monoisotopic Mass

247.86456 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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